molecular formula C7H16ClN B1460274 3-Cyclobutylpropan-1-amine hydrochloride CAS No. 840488-96-2

3-Cyclobutylpropan-1-amine hydrochloride

Cat. No. B1460274
CAS RN: 840488-96-2
M. Wt: 149.66 g/mol
InChI Key: BGTCURCIXWFRQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like 3-Cyclobutylpropan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed .


Chemical Reactions Analysis

Amines, including 3-Cyclobutylpropan-1-amine hydrochloride, can undergo several types of reactions. These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .

Scientific Research Applications

Medicine: Drug Synthesis and Development

3-Cyclobutylpropan-1-amine hydrochloride: is utilized in the pharmaceutical industry for the synthesis of various drugs. Its amine group can act as a precursor or an intermediate in the creation of compounds with potential therapeutic effects. For instance, it may be involved in the synthesis of β-blockers , which are crucial for treating cardiovascular diseases .

Biotechnology: Enzyme Inhibitors

In biotechnological research, this compound can be used to design enzyme inhibitors. By interacting with specific enzymes, it can help in understanding enzyme mechanisms and developing new biotechnological processes .

Agriculture: Pesticide Formulation

The chemical properties of 3-Cyclobutylpropan-1-amine hydrochloride make it a candidate for developing pesticides. Its structure could be modified to target specific pests, enhancing crop protection strategies .

Material Science: Polymer Synthesis

This compound can serve as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymers could result in materials with unique properties, such as increased durability or chemical resistance .

Environmental Science: Pollution Remediation

Researchers are exploring the use of 3-Cyclobutylpropan-1-amine hydrochloride in environmental applications, such as the remediation of pollutants. Its chemical reactivity might be harnessed to break down or neutralize harmful substances in the environment .

Food Industry: Food Preservation

In the food industry, there’s potential for using this compound as a preservative or an antimicrobial agent. Its ability to inhibit bacterial growth could be beneficial in extending the shelf life of food products .

Pharmaceuticals: Active Pharmaceutical Ingredients (APIs)

3-Cyclobutylpropan-1-amine hydrochloride: could be a key ingredient in the formulation of APIs, contributing to the effectiveness of medications by enhancing their stability and solubility .

Chemistry: Catalyst and Reagent

In synthetic chemistry, this compound is valuable as a catalyst or a reagent. It can facilitate or drive chemical reactions, particularly in the synthesis of complex organic molecules .

properties

IUPAC Name

3-cyclobutylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c8-6-2-5-7-3-1-4-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTCURCIXWFRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylpropan-1-amine hydrochloride

CAS RN

1955553-72-6
Record name Cyclobutanepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955553-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyclobutylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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